molecular formula C17H14ClN3O4 B2648808 5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-66-1

5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2648808
CAS No.: 941992-66-1
M. Wt: 359.77
InChI Key: HJFNZSSUXUKFBJ-UHFFFAOYSA-N
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Description

5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941992-66-1) is a small molecule with a molecular formula of C17H14ClN3O4 and a molecular weight of 359.76 g/mol . This benzamide derivative is of significant interest in early-stage anticancer research, particularly in the development of novel antimicrotubule agents. Compounds featuring the 4-(2-oxopyrrolidin-1-yl)phenyl moiety, as present in this molecule, have been investigated as colchicine-binding site inhibitors . Such inhibitors target tubulin and disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in proliferating cancer cells . Research-grade compounds with this pharmacophore have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including HT-1080, HT-29, M21, and MCF7, highlighting their value as tools for investigating new oncological pathways . This product is supplied by various chemical suppliers for research purposes . It is intended for use in non-human research only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-11-3-8-15(21(24)25)14(10-11)17(23)19-12-4-6-13(7-5-12)20-9-1-2-16(20)22/h3-8,10H,1-2,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFNZSSUXUKFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 5-chlorobenzamide to introduce the nitro group, followed by coupling with 4-(2-oxopyrrolidin-1-yl)aniline under appropriate conditions. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Key Compounds

Compound Name Substituents (Benzamide Core) N-Linked Phenyl Group Modification Key Functional Groups
Target Compound: 5-Chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide 5-Cl, 2-NO₂ 4-(2-Oxopyrrolidin-1-yl) Amide, Pyrrolidinone
Compound 4b (): 5-Chloro-2-nitro-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide 5-Cl, 2-NO₂ 4-(2-Oxopyridin-1(2H)-yl) Amide, Pyridone
Clonitralid (): 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide 5-Cl, 2-OH 2-Cl, 4-NO₂ Amide, Hydroxy

Key Differences:

  • Heterocyclic Ring: The target compound contains a pyrrolidinone (five-membered lactam), whereas Compound 4b () features a pyridone (six-membered lactam). The smaller ring size of pyrrolidinone may enhance rigidity and alter binding interactions in enzymatic targets .
  • Substituent Positions: Clonitralid () lacks a nitro group on the benzamide core but includes a 2-chloro-4-nitro substitution on the phenyl group, contrasting with the target compound’s 4-pyrrolidinone substitution.

Biological Activity

5-Chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C16H17ClN2O3. The presence of the chloro and nitro groups, alongside the oxopyrrolidine moiety, suggests a complex interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound in various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including A549 (lung adenocarcinoma) and HCT116 (colorectal cancer).
  • Mechanism of Action : It has been suggested that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
  • Comparison with Standards : In comparative studies, this compound showed cytotoxicity levels similar to or exceeding those of established chemotherapeutics such as cisplatin.

Case Study: A549 Cells

In a specific study, A549 cells were treated with varying concentrations of the compound for 24 hours. The following results were observed:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

This dose-dependent decrease in viability indicates significant anticancer activity at higher concentrations.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

Spectrum of Activity

  • Pathogens Tested : The compound was evaluated against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined to assess the efficacy against these pathogens.
PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chloro Group : Enhances lipophilicity and may facilitate membrane penetration.
  • Nitro Group : Potentially involved in redox reactions that contribute to cytotoxicity.
  • Oxopyrrolidine Moiety : Contributes to both anticancer and antimicrobial activities by interacting with various biological targets.

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